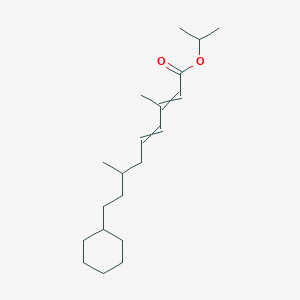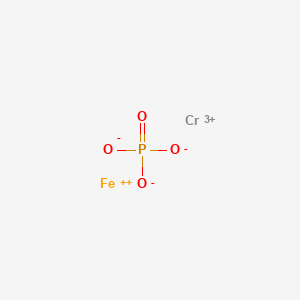
Chromium(3+);iron(2+);phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium(3+);iron(2+);phosphate is a compound that consists of chromium in the +3 oxidation state, iron in the +2 oxidation state, and phosphate ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chromium(3+);iron(2+);phosphate can be synthesized through various methods. One common approach involves the reaction of chromium(III) chloride, iron(II) sulfate, and sodium phosphate in an aqueous solution. The reaction typically occurs under controlled pH conditions to ensure the formation of the desired compound. The resulting precipitate is then filtered, washed, and dried to obtain the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale precipitation reactions. The reactants are mixed in large reactors, and the pH is carefully controlled to optimize the yield of the compound. The precipitate is then separated using filtration techniques and further processed to achieve the desired purity and particle size.
Análisis De Reacciones Químicas
Types of Reactions
Chromium(3+);iron(2+);phosphate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Chromium and iron can participate in redox reactions, where their oxidation states change.
Substitution Reactions: The phosphate ions in the compound can be substituted with other anions under specific conditions.
Precipitation Reactions: The compound can precipitate out of solution when mixed with certain reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate and hydrogen peroxide can oxidize chromium(III) to chromium(VI).
Reducing Agents: Sodium borohydride and hydrazine can reduce chromium(VI) back to chromium(III).
Acidic and Basic Conditions: The solubility and stability of the compound can be influenced by the pH of the solution.
Major Products Formed
Chromium(VI) Compounds: Formed during oxidation reactions.
Iron(III) Compounds: Formed during oxidation reactions.
Substituted Phosphates: Formed during substitution reactions.
Aplicaciones Científicas De Investigación
Chromium(3+);iron(2+);phosphate has several scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions.
Biology: Studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug delivery systems.
Industry: Used in corrosion prevention and as a component in coatings and pigments.
Mecanismo De Acción
The mechanism of action of chromium(3+);iron(2+);phosphate involves its interaction with various molecular targets and pathways. For example, chromium(III) can bind to the beta-subunit of ATP synthase, inhibiting its enzymatic activity and affecting cellular energy metabolism . Additionally, the compound can catalyze the adsorption of divalent cations onto its surface through a cation exchange mechanism .
Comparación Con Compuestos Similares
Chromium(3+);iron(2+);phosphate can be compared with other similar compounds such as:
Chromium(III) phosphate: Similar in composition but lacks the iron component.
Iron(II) phosphate: Similar in composition but lacks the chromium component.
Chromium(III) sulfate: Contains chromium in the +3 oxidation state but with sulfate ions instead of phosphate.
Iron(II) sulfate: Contains iron in the +2 oxidation state but with sulfate ions instead of phosphate.
This compound is unique due to the combination of both chromium and iron in its structure, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
58033-78-6 |
|---|---|
Fórmula molecular |
CrFeO4P+2 |
Peso molecular |
202.81 g/mol |
Nombre IUPAC |
chromium(3+);iron(2+);phosphate |
InChI |
InChI=1S/Cr.Fe.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q+3;+2;/p-3 |
Clave InChI |
VGZPYADJTLULHB-UHFFFAOYSA-K |
SMILES canónico |
[O-]P(=O)([O-])[O-].[Cr+3].[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


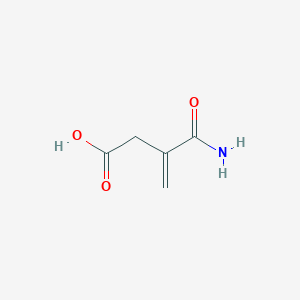
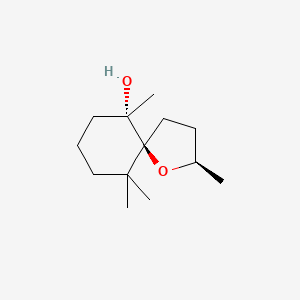
![Acetic acid;[4-(10-hydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14627143.png)
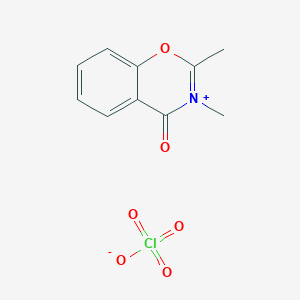
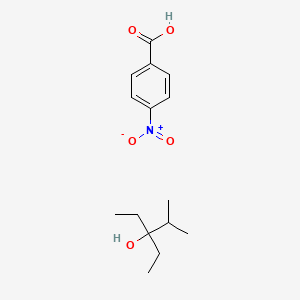
![2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyanoacetamide](/img/structure/B14627165.png)
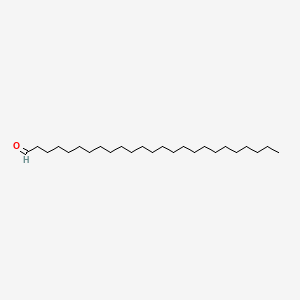
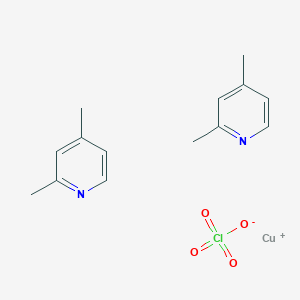
![2-Nitro-4-[(pyridin-2-yl)oxy]aniline](/img/structure/B14627199.png)
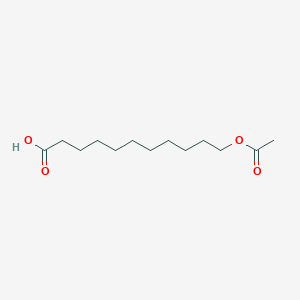
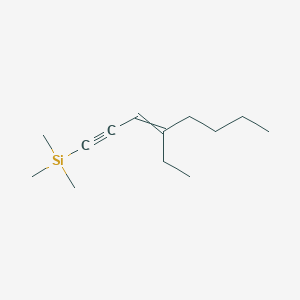
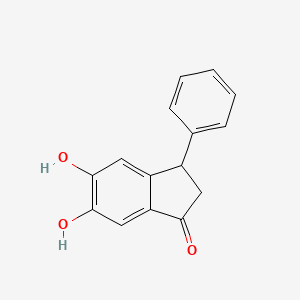
![Methanesulfonamide, 1-[(2,4,5-trichlorophenyl)sulfonyl]-](/img/structure/B14627217.png)
